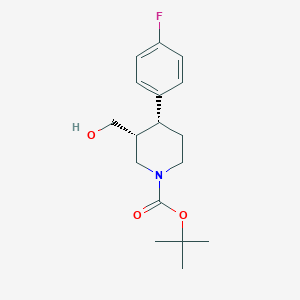

(3R,4R)-tert-butyl 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate

Description

(3R,4R)-tert-Butyl 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate protecting group, a 4-fluorophenyl substituent at the 4-position, and a hydroxymethyl group at the 3-position. This compound belongs to a class of nitrogen-containing heterocycles widely utilized in medicinal chemistry for their structural versatility and bioactivity . Such compounds are intermediates in the development of kinase inhibitors, receptor modulators, and other bioactive molecules .

Properties

IUPAC Name |

tert-butyl (3R,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FNO3/c1-17(2,3)22-16(21)19-9-8-15(13(10-19)11-20)12-4-6-14(18)7-5-12/h4-7,13,15,20H,8-11H2,1-3H3/t13-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBDGYQRKQAUJW-HIFRSBDPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)CO)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)CO)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the piperidine ring. One common approach is the reduction of a ketone precursor

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Reduction of carbonyl groups to alcohols.

Substitution: Replacement of functional groups with other substituents.

Scientific Research Applications

This compound has diverse applications in scientific research:

Chemistry: It can be used as a building block in the synthesis of more complex molecules.

Biology: Its structural similarity to certain biological molecules makes it useful in studying biological processes.

Medicine: Potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Application in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to a cascade of biological effects. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (3R,4R)-tert-butyl 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate with structurally related piperidine derivatives, emphasizing substituent variations, physicochemical properties, and functional roles:

Key Observations:

Substituent Effects on Bioactivity :

- The 4-fluorophenyl group in the target compound and its analogs (e.g., ) is associated with enhanced binding affinity to biological targets due to fluorine’s electronegativity and lipophilicity .

- The hydroxymethyl group improves aqueous solubility and enables further functionalization (e.g., glycosylation, esterification) .

Stereochemical Influence :

- The (3R,4R) configuration in the target compound contrasts with the (3S,4R) stereoisomer in , which exhibits potent kinase inhibition. Stereochemistry critically impacts receptor binding and enantioselective crystallization .

Synthetic Strategies :

- Boc and TBS protections are common in piperidine chemistry to control reactivity and regioselectivity . For example, achieved 100% yield via TBS deprotection under acidic conditions .

Physicochemical Properties :

- Compounds with hydroxymethyl or carboxylic acid groups (e.g., ) exhibit higher polarity (logP ~2) compared to alkyl-substituted analogs (logP ~3–4) .

Biological Activity

(3R,4R)-tert-butyl 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by a unique structure that includes a fluorophenyl group, which may influence its pharmacological properties. This article delves into the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H24FNO3

- Molecular Weight : 309.38 g/mol

- CAS Number : 872544-49-5

- Predicted Boiling Point : 414.2 ± 40.0 °C

- Density : 1.138 ± 0.06 g/cm³

The piperidine nucleus is known for its diverse biological activities, including:

- Antibacterial Activity : Compounds with piperidine structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Enzyme Inhibition : Piperidine derivatives often exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases.

- Anticancer Properties : Some studies indicate that piperidine derivatives can induce apoptosis in cancer cells, presenting a pathway for cancer therapy.

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Case Studies

-

Antibacterial Efficacy

A study evaluated a series of piperidine derivatives, including compounds similar to this compound, demonstrating moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis with IC50 values indicating significant potency . -

Neuroprotective Effects

Research on enzyme inhibitors revealed that this compound exhibits strong inhibitory activity against AChE, suggesting potential applications in treating Alzheimer's disease and other neurodegenerative conditions . -

Anticancer Potential

In vitro studies showed that derivatives of this compound can induce significant apoptosis in FaDu hypopharyngeal tumor cells, outperforming some standard chemotherapy agents like bleomycin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.